molecular formula C7H6N2O4 B1362119 5-(trans-2-Carboxyvinyl)-uracil CAS No. 37107-80-5

5-(trans-2-Carboxyvinyl)-uracil

货号: B1362119
CAS 编号: 37107-80-5
分子量: 182.13 g/mol
InChI 键: HFEXWXMEGUJTQB-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(trans-2-Carboxyvinyl)-uracil is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity

5-(trans-2-Carboxyvinyl)-uracil has been studied for its antiviral properties, particularly against several viral pathogens. Research indicates that this compound can inhibit viral replication by interfering with nucleic acid synthesis.

Case Study: Antiviral Efficacy

A study investigated the antiviral activity of this compound against the yellow fever virus. The compound was synthesized and tested for its ability to inhibit viral replication. Results showed significant inhibition, suggesting that modifications at the C-5 position of uracil enhance its antiviral activity compared to unmodified nucleosides .

CompoundVirus TargetInhibition Rate (%)Reference
This compoundYellow Fever Virus75%
5-vinyl-2'-deoxyuridineHerpes Simplex Virus80%

Modulation of tRNA Function

The compound is also implicated in the modification of transfer RNA (tRNA), particularly at the wobble position of anticodons. This modification can influence protein translation by altering how tRNAs recognize mRNA codons.

Research Findings

Recent research has shown that modified uridines, including those with substituents like this compound, can significantly affect the electron density of nucleobases. This alteration enhances binding affinity to specific codons, thereby influencing translation fidelity and efficiency .

Modification TypeEffect on TranslationReference
5-(trans-2-Carboxyvinyl)Increased binding to NNG codons
2-thiouridine with C5-substituentsPreferential reading of NNA codons

Synthesis of Nucleoside Analogues

The synthesis of nucleoside analogues incorporating this compound has been explored as a strategy to develop new antiviral agents. The structural modifications aim to enhance stability and bioavailability while reducing toxicity.

Synthesis Overview

Research detailing the synthesis pathways for creating this compound analogues highlights various methods, including palladium-catalyzed reactions and alkylation techniques. These synthetic routes have led to a range of derivatives with promising biological activities .

Synthesis MethodYield (%)Notes
Palladium-catalyzed reaction52%Effective for generating analogues
Alkaline hydrolysisVariableUsed for functional group modifications

Potential Therapeutic Applications

Beyond antiviral applications, there is ongoing research into the therapeutic potential of this compound in cancer treatment and other viral diseases. Its ability to inhibit specific enzymes involved in nucleic acid metabolism positions it as a candidate for further drug development.

Therapeutic Insights

Studies indicate that compounds similar to this compound exhibit lower toxicity profiles while maintaining high efficacy against target viruses. The exploration of these compounds in clinical settings could lead to novel treatments for viral infections and possibly cancer therapies .

属性

IUPAC Name

(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-5(11)2-1-4-3-8-7(13)9-6(4)12/h1-3H,(H,10,11)(H2,8,9,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEXWXMEGUJTQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37107-80-5, 57412-59-6
Record name NSC232002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。